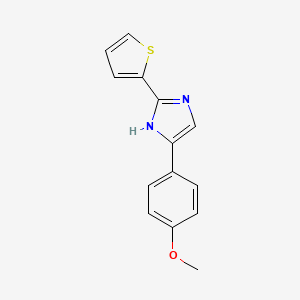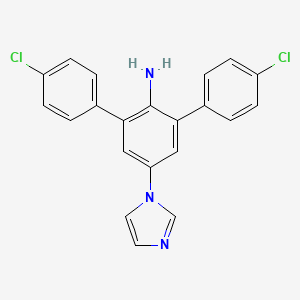![molecular formula C16H13NO3S B12931416 [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid CAS No. 112827-72-2](/img/structure/B12931416.png)
[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Methoxyacridin-9-yl)thio)acetic acid is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₃NO₃S. It is primarily used in research settings and is known for its unique structural properties, which include an acridine moiety linked to a thioacetic acid group via a methoxy substituent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyacridin-9-yl)thio)acetic acid typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Thioacetic Acid Attachment:
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
化学反应分析
Types of Reactions
2-((2-Methoxyacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiol reagents, alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the acridine moiety.
Reduction: Reduced forms of the acridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((2-Methoxyacridin-9-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 2-((2-Methoxyacridin-9-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and other biomolecules, leading to various biological effects.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and oxidative stress.
相似化合物的比较
Similar Compounds
2-((2-Hydroxyacridin-9-yl)thio)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-((2-Methylacridin-9-yl)thio)acetic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-((2-Methoxyacridin-9-yl)thio)acetic acid is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
112827-72-2 |
|---|---|
分子式 |
C16H13NO3S |
分子量 |
299.3 g/mol |
IUPAC 名称 |
2-(2-methoxyacridin-9-yl)sulfanylacetic acid |
InChI |
InChI=1S/C16H13NO3S/c1-20-10-6-7-14-12(8-10)16(21-9-15(18)19)11-4-2-3-5-13(11)17-14/h2-8H,9H2,1H3,(H,18,19) |
InChI 键 |
XNCAPVJGVNZLGY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



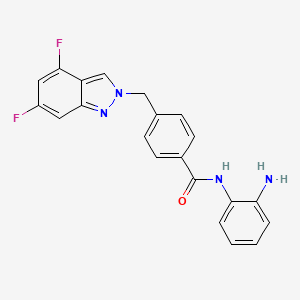
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
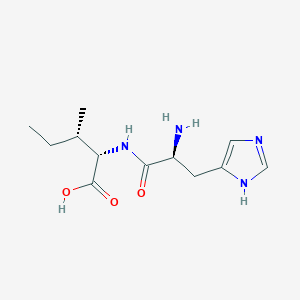
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)

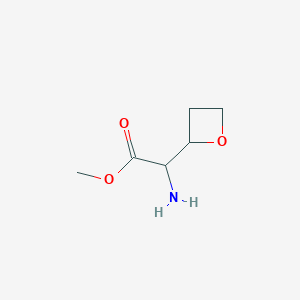
![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
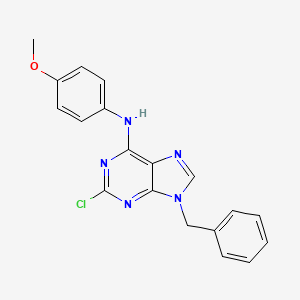
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
